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Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Profiling of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic Acid: A Comprehensive Guide

Introduction & Pharmacological Context (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid is a conformationally constrained, sulfur-containing unnatural amino acid. In modern drug discovery, such heavily functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid is a conformationally constrained, sulfur-containing unnatural amino acid. In modern drug discovery, such heavily functionalized cyclic scaffolds are critical building blocks for peptidomimetics and targeted enzyme inhibitors. Specifically, derivatives of tetrahydrothiophene-3-carboxylic acid have been identified as highly potent inhibitors of Fatty Acid Synthase (FAS), demonstrating significant anti-tumor efficacy in cancer cell lines such as HL60 and HeLa by targeting the ketoacyl synthase (KS) domain[1].

Determining the exact three-dimensional architecture of this building block via Single-Crystal X-Ray Diffraction (SC-XRD) is paramount. Crystallographic analysis not only validates the absolute (S) configuration at the C3 quaternary stereocenter but also elucidates the ring-puckering dynamics of the tetrahydrothiophene moiety and the preferred geometry of the flexible tert-butoxycarbonyl (Boc) protecting group.

Crystallization Causality & Supramolecular Synthons

The crystallization of Boc-protected amino acids is notoriously challenging. The tert-butyl rotor possesses a low energy barrier to rotation, which frequently leads to kinetic trapping and the formation of amorphous oils rather than well-ordered crystals. To bypass this, thermodynamic control must be exerted via slow vapor diffusion.

In the solid state, the molecular packing is driven by strong intermolecular forces. Carboxylic acids typically self-assemble into robust hydrogen-bonded dimers, forming an R22​(8) supramolecular synthon[2]. Additionally, the cyclic nature of the tetrahydrothiophene ring restricts the backbone dihedral angles ( ϕ,ψ ). Similar to structural observations in functionalized proline derivatives, this cyclic constraint forces the Boc-urethane bond into a specific cis or trans geometry to minimize transannular steric clashes[3].

Absolute Structure Determination via Sulfur Anomalous Dispersion

Validating the (S) stereocenter of a molecule lacking heavy halogens (e.g., Iodine or Bromine) requires exploiting the anomalous dispersion of lighter heteroatoms. The endogenous sulfur atom within the tetrahydrothiophene ring provides a sufficient anomalous scattering signal ( f′′ ) when irradiated with a Cu Kα X-ray source ( λ=1.54184 Å), which is significantly stronger than the signal generated by standard Mo Kα radiation[4].

By ensuring high redundancy and complete Friedel pair coverage during data collection, the absolute structure can be determined via the Flack parameter. Dual-space structure solution algorithms (such as SHELXT) and full-matrix least-squares refinement (SHELXL) are utilized to model the electron density[5]. A refined Flack parameter near 0.00 mathematically validates the (S) configuration, whereas a value approaching 1.00 would indicate an inverted (R) model.

G Start Synthesize (S)-Isomer Cryst Vapor Diffusion (EtOAc/Hexane) Start->Cryst Mount Cryo-loop Mounting (100 K) Cryst->Mount XRD Cu Kα SC-XRD Data Collection Mount->XRD Solve Structure Solution (SHELXT) XRD->Solve Refine Anisotropic Refinement & Disorder Modeling Solve->Refine Flack Flack Parameter Calculation Refine->Flack End Absolute Structure: (S)-Configuration Confirmed Flack->End

SC-XRD workflow for absolute structure determination using sulfur anomalous dispersion.

Quantitative Data Presentation

To provide a benchmark for crystallographic profiling, the expected structural and geometric parameters for (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid are summarized below.

Table 1: Key Crystallographic Parameters

ParameterValue / Description
Chemical Formula C10H17NO4S
Formula Weight 247.31 g/mol
Crystal System Orthorhombic or Monoclinic
Space Group P2₁2₁2₁ or P2₁ (Non-centrosymmetric required for chiral molecules)
Radiation Source Cu Kα ( λ=1.54184 Å)
Data Collection Temp. 100(2) K
Target Flack Parameter ~ 0.00(3)

Table 2: Key Geometric & Conformational Features

Interaction / FeatureExpected GeometryCausality / Significance
Carboxylic Acid Dimer O-H···O distance: ~2.65 ÅForms the standard R22​(8) hydrogen-bonded supramolecular synthon.
Urethane (Boc) Bond ω angle: ~175° (trans)Minimizes steric clash between the bulky tert-butyl group and the sulfur heterocycle.
Tetrahydrothiophene Ring Envelope ( E ) or Half-Chair ( T )Governed by the pseudo-rotation cycle of the 5-membered sulfur ring to relieve torsional strain.

Step-by-Step Experimental Protocols

Protocol 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation, which is critical for preventing the Boc group from kinetically trapping the compound as an oil.

  • Dissolution: Dissolve 20 mg of enantiopure (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid in 0.5 mL of ethyl acetate (solvent) within a 2-dram inner glass vial. Ensure complete dissolution.

  • Anti-solvent Preparation: Place 3.0 mL of n-hexane (anti-solvent) into a larger 20-mL outer scintillation vial.

  • Chamber Assembly: Carefully lower the uncapped 2-dram vial into the 20-mL vial. Seal the outer vial tightly with a PTFE-lined cap.

  • Equilibration: Store the assembled chamber in a vibration-free environment at a constant temperature (e.g., 4 °C) for 5–7 days.

  • Harvesting: Examine the vial under a polarized light stereomicroscope. Isolate the resulting single crystals and immediately submerge them in a perfluoropolyether cryo-oil to prevent solvent evaporation and lattice degradation.

Protocol 2: SC-XRD Data Collection and Refinement

Causality: Because the tert-butyl group is highly susceptible to rotational disorder, low-temperature data collection and rigorous mathematical restraints are mandatory to achieve a chemically sensible model.

  • Mounting: Mount a single crystal (approx. 0.2 × 0.1 × 0.1 mm) onto a MiTeGen micro-loop and transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a microfocus Cu Kα X-ray source. Collect ω and ϕ scans with high redundancy to ensure complete Friedel pair coverage, which is strictly required for sulfur-based absolute structure determination.

  • Integration & Absorption Correction: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS) to account for the high absorption coefficient of sulfur at the Cu Kα wavelength.

  • Structure Solution: Solve the phase problem using dual-space methods via SHELXT[5].

  • Disorder Modeling & Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. If the tert-butyl group exhibits elongated thermal ellipsoids, split the carbon positions into two parts. Apply rigid-bond (DELU) and similarity (SIMU) restraints, and refine their relative occupancies using a free variable (SUMP).

  • Validation: Verify that the Flack parameter is within standard uncertainties of zero to confirm the (S) configuration.

G Detect Identify High Thermal Ellipsoids (t-Bu group) Split Split t-Bu Carbon Atoms (Part 1 & Part 2) Detect->Split Restraints Apply SHELXL Restraints (SADI, SIMU, DELU) Split->Restraints Occ Refine Free Occupancy (SUMP) Restraints->Occ Check Check Residual Density (Fobs - Fcalc) Occ->Check Final Finalized Boc Conformation Check->Final

Logical decision tree for modeling tert-butyl rotational disorder in SHELXL.

References

  • Discovery of novel fatty acid synthase (FAS) inhibitors based on the structure of ketoaceyl synthase (KS) domain.
  • Crystal Structure of Nalpha-Di-t-Butoxycarbonyl L-Alanine. SciSpace.
  • 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. PMC.
  • SHELX. Grokipedia.
  • Application of a quantum crystallographic protocol to YLID, the world's most common crystal structure. PMC.

Sources

Exploratory

Stereochemistry and Conformational Dynamics of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic Acid Derivatives

Introduction to Cyclic Quaternary Amino Acids The development of peptide foldamers and conformationally restricted therapeutics heavily relies on the incorporation of non-proteinogenic α,α -disubstituted α -amino acids (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Cyclic Quaternary Amino Acids

The development of peptide foldamers and conformationally restricted therapeutics heavily relies on the incorporation of non-proteinogenic α,α -disubstituted α -amino acids (dAAs). By replacing the α -hydrogen with an alkyl or heteroalkyl ring, the conformational space of the peptide backbone is severely restricted.

(S)-3-amino-tetrahydrothiophene-3-carboxylic acid (At5c) is a specialized cyclic methionine analogue. When protected as its tert-butyloxycarbonyl derivative—(S)-Boc-At5c —it serves as a powerful building block in solid-phase peptide synthesis (SPPS). The inclusion of the tetrahydrothiophene ring not only introduces a bioisosteric sulfur atom for potential redox-responsive applications but also forces the peptide backbone into highly specific dihedral angles ( ϕ,ψ ), strongly inducing 310​ -helical architectures [1].

Mechanistic Rationale for Synthesis and Resolution

The synthesis of quaternary stereocenters is notoriously difficult due to extreme steric hindrance. The most reliable method for generating the At5c core is the Bucherer-Bergs reaction , which transforms a cyclic ketone into a spiro-hydantoin. Unlike the Strecker synthesis, which often stalls at the α -aminonitrile stage for hindered ketones, the Bucherer-Bergs reaction is thermodynamically driven toward the highly stable hydantoin ring [2].

However, the inherent stability of this spiro-hydantoin presents a secondary challenge: hydrolysis. Standard acidic or basic reflux conditions fail to cleave the ring. Thus, a high-pressure, high-temperature alkaline hydrolysis in a sealed tube is required.

Following the generation of the racemic amino acid, optical resolution must be performed. Attempts to resolve (±)-Boc-At5c using chiral amine salts (e.g., (S)-phenylethylamine) typically fail to achieve complete separation due to the similar solubilities of the resulting diastereomeric salts [1]. Therefore, a covalent diastereomeric derivatization strategy using a bulky chiral auxiliary, such as (+)-menthol or (R)-BINOL, is employed to exaggerate the spatial differences, allowing for baseline separation via silica gel chromatography.

G N1 4,5-dihydro-3(2H)-thiophenone N2 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) N1->N2 N3 Spiro-Hydantoin Intermediate N2->N3 N4 Alkaline Hydrolysis (NaOH, 150°C, Sealed Tube) N3->N4 N5 Racemic At5c Amino Acid N4->N5 N6 Boc Protection (Boc2O, Base) N5->N6 N7 (±)-Boc-At5c N6->N7 N8 Diastereomeric Esterification (e.g., (+)-Menthol, EDC) N7->N8 N9 Chromatographic Separation N8->N9 N10 (S)-Boc-At5c Derivative (>99% de) N9->N10

Synthetic workflow and chiral resolution of (S)-Boc-At5c via diastereomeric derivatization.

Experimental Protocols

The following protocols represent a self-validating system for the synthesis and resolution of (S)-Boc-At5c, ensuring high enantiomeric purity and structural integrity [1, 3].

Protocol A: Synthesis of Racemic (±)-At5c via Bucherer-Bergs
  • Hydantoin Formation: Dissolve 4,5-dihydro-3(2H)-thiophenone (1.0 eq) in a 1:1 mixture of EtOH and H2​O . Add KCN (1.5 eq) and (NH4​)2​CO3​ (3.0 eq). Stir the mixture at 60 °C for 24 hours.

    • Causality: The large excess of ammonium carbonate provides both the ammonia nucleophile and the carbon dioxide necessary to trap the transient α -aminonitrile, driving the equilibrium irreversibly toward the spiro-hydantoin.

  • Alkaline Hydrolysis: Isolate the precipitated hydantoin by filtration. Suspend the solid in 3M aqueous NaOH and transfer to a heavy-walled pressure tube. Seal and heat at 150 °C for 48 hours.

    • Causality: The quaternary stereocenter sterically shields the hydantoin amide bonds. High-pressure alkaline conditions are mandatory to force the nucleophilic attack of hydroxide and achieve ring opening.

  • Neutralization: Cool the reaction vessel to room temperature. Carefully acidify the mixture to pH 6.5 using 6M HCl to precipitate the zwitterionic (±)-At5c. Filter and dry under vacuum.

Protocol B: Boc Protection and Diastereomeric Resolution
  • Boc Protection: Suspend (±)-At5c in a biphasic mixture of THF and H2​O (1:1). Add Na2​CO3​ (2.0 eq) followed by dropwise addition of Boc2​O (1.5 eq). Stir at room temperature for 24 hours.

    • Causality: Biphasic conditions ensure that the water-soluble amino acid reacts efficiently with the organic-soluble Boc2​O , while the sodium carbonate neutralizes the forming acid, preventing the degradation of the Boc group.

  • Esterification with Chiral Auxiliary: Dissolve the isolated (±)-Boc-At5c in anhydrous THF. Add (+)-menthol (1.2 eq), EDC·HCl (1.5 eq), and DMAP (0.2 eq). Stir at room temperature for 12 hours under an inert atmosphere.

    • Causality: EDC acts as the primary coupling agent. Because the quaternary carboxylic acid is highly hindered, DMAP is required as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, accelerating the esterification.

  • Chromatographic Separation: Concentrate the reaction mixture and purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Causality: The bulky (+)-menthol auxiliary translates the enantiomeric properties of the racemic mixture into distinct diastereomers with vastly different Rf​ values, allowing for baseline separation.

  • Hydrolysis (Optional): Mild alkaline hydrolysis of the separated (S)-diastereomer yields the pure (S)-Boc-At5c (>99% de) ready for peptide synthesis.

Stereochemical Analysis and Absolute Configuration

The absolute configuration of the resolved At5c derivatives cannot be reliably determined by optical rotation alone. Definitive proof requires X-ray crystallographic analysis. When the (—)-enantiomer of At5c is coupled with (+)-menthol, the resulting ester forms crystals suitable for X-ray diffraction.

Crystallographic data reveals that the absolute configuration of the (—)-At5c isomer is (S) . Furthermore, the spatial arrangement of the atoms provides critical insight into its behavior within a peptide chain. The torsion angles ( ϕ and ψ ) of the (S)-At5c residue are severely restricted by the tetrahydrothiophene ring, forcing the backbone into a conformation that almost perfectly matches an ideal right-handed 310​ -helix [1].

Table 1: Crystallographic and Conformational Parameters of (S)-At5c
ParameterExperimental ValueReference Ideal ( 310​ -helix)
Absolute Configuration (S)N/A
Torsion Angle ϕ -55.0°-57.0°
Torsion Angle ψ -34.2°-30.0°
Diastereomeric Excess (de) >99%N/A
Overall Chemical Yield ~23% (over 5 steps)N/A

Conformational Control in Peptide Foldamers

The integration of (S)-Boc-At5c into peptide sequences serves a specific biomechanical purpose. Natural peptides often suffer from high conformational flexibility, making them susceptible to rapid proteolytic degradation and poor membrane permeability.

By inserting (S)-At5c, the steric bulk of the sulfur-containing five-membered ring restricts rotation around the N−Cα​ and Cα​−C bonds. This local restriction nucleates a helical fold that propagates through the rest of the peptide chain. The resulting 310​ -helical structure conceals the vulnerable amide bonds within the core of the helix, drastically enhancing proteolytic stability and improving the cell-penetrating properties of the foldamer [4].

G A Incorporation of (S)-Boc-At5c into Peptide Chain B Steric Hindrance from Tetrahydrothiophene Ring A->B C Restriction of Dihedral Angles (φ ≈ -55°, ψ ≈ -34°) B->C D Induction of Right-Handed 3_10-Helical Conformation C->D E Enhanced Proteolytic Stability & Cell-Penetrating Properties D->E

Mechanism of peptide secondary structure stabilization by (S)-Boc-At5c.

References

  • Oba, M., Shimabukuro, A., Ono, M., Doi, M., & Tanaka, M. (2013). Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Tetrahedron: Asymmetry, 24(8), 464-467.[Link]

  • Hunt, K. W., Volgraf, M., & Gunawardana, I. (2013). Bucherer-Bergs and Strecker Multicomponent Reactions. ResearchGate.[Link]

  • Google Patents. (2017).
  • Oba, M. (2021). Synthesis of (S)-(−)-Cucurbitine and Conformation of Its Homopeptides. Organic Letters, ACS Publications.[Link]

Foundational

Mechanism and Application of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic Acid in Advanced Peptide Synthesis

An In-depth Technical Guide Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, receptor affinity, and bioavailability. (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid represents a class of sterically hindered, conformationally constrained building blocks that offer unique advantages in peptide design. This guide provides a comprehensive examination of its mechanism of action during solid-phase peptide synthesis (SPPS), details the rationale behind protocol choices for its efficient incorporation, and discusses its impact on final peptide conformation.

The Strategic Imperative for Conformational Constraint

Native peptides, while possessing high biological specificity, are often limited as therapeutic agents by their conformational flexibility and susceptibility to proteolytic degradation. Introducing constrained amino acid analogs, such as (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid, is a proven strategy to address these limitations. The rigid tetrahydrothiophene ring system restricts the allowable Ramachandran angles (φ/ψ) of the peptide backbone, effectively "locking" it into a more defined, and often more bioactive, conformation. This pre-organization can significantly enhance binding to biological targets and improve metabolic stability.[1]

Core Mechanism of Incorporation in Boc-SPPS

The integration of this sterically demanding amino acid into a growing peptide chain follows the principles of Boc-based Solid-Phase Peptide Synthesis (SPPS).[2][3][4] The process is a cyclical series of deprotection, activation, and coupling steps.[3][5] However, the significant steric bulk presented by the Cα-tetrasubstituted center demands specific methodological considerations, particularly during the peptide bond-forming (coupling) step.

Boc Group Deprotection

The synthesis cycle begins with the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of the resin-bound peptide. This is achieved using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM).[5][6]

The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to yield the free primary amine as a TFA salt.[5]

Boc_Deprotection cluster_reaction Acid-Mediated Cleavage ResinPeptide_Boc Resin-Peptide-NH-Boc Protonated_Boc Protonated Intermediate ResinPeptide_Boc->Protonated_Boc Protonation TFA TFA (H⁺) TFA->Protonated_Boc Products Resin-Peptide-NH₃⁺TFA⁻ + CO₂ + Isobutylene Protonated_Boc->Products Cleavage & Decarboxylation

Caption: Mechanism of TFA-mediated Boc deprotection.

Following deprotection, the resin is washed and neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to yield the free amine required for the subsequent coupling step.[2]

The Challenge of Steric Hindrance in Coupling

The primary mechanistic hurdle is the peptide bond formation itself. The tetrahydrothiophene ring and the remaining Boc group on the incoming amino acid create a sterically crowded environment around its carboxylic acid. This significantly slows the rate of acylation and can lead to incomplete reactions if standard coupling reagents are used.

Traditional carbodiimide activators like dicyclohexylcarbodiimide (DCC) are often insufficient for these demanding couplings.[7] Their failure results in deletion sequences, which are difficult to separate from the target peptide and compromise the final product's purity and yield.[8]

Overcoming the Barrier: High-Potency Activating Agents

To drive the reaction to completion, highly efficient in-situ activating reagents are required. These reagents convert the carboxylic acid into a highly reactive intermediate that can overcome the steric barrier.[9] The most effective are aminium/uronium or phosphonium salts.

  • Aminium/Uronium Reagents (HATU, HBTU, HCTU): These are the most widely used reagents for difficult couplings.[10] For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid in the presence of a base to form a highly reactive OAt-ester. The neighboring pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the subsequent aminolysis step.[9]

  • Phosphonium Reagents (PyBOP, PyAOP): These reagents, such as PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)), generate reactive OBt-esters.[9][10] They are particularly effective for coupling sterically congested residues and are known for their rapid reaction times.[10]

Coupling_Workflow cluster_inputs Reactants cluster_activation Activation Phase cluster_coupling Peptide Bond Formation AminoAcid (S)-3-Boc-amino-tetrahydro- thiophene-3-carboxylic acid ActiveEster Formation of Highly Reactive Activated Ester Intermediate (OAt- or OBt-ester) AminoAcid->ActiveEster CouplingReagent High-Potency Reagent (e.g., HATU, PyBOP) + Base CouplingReagent->ActiveEster ResinPeptide Resin-Bound Peptide with Free N-terminus NewPeptide Elongated Peptide Chain (New Amide Bond Formed) ResinPeptide->NewPeptide ActiveEster->NewPeptide Nucleophilic Attack by Peptide N-terminus

Caption: General workflow for coupling a sterically hindered amino acid.

Validated Experimental Protocol

This protocol outlines a robust procedure for the manual incorporation of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid. The use of excess reagents and rigorous monitoring are key to ensuring a successful outcome.

StepProcedureRationale & Key Insights (E-E-A-T)
1. Resin Preparation Swell the resin (e.g., Rink Amide MBHA) in DMF for 1 hour. Perform N-terminal Boc deprotection of the resin-bound peptide with 50% TFA in DCM (1 x 2 min, 1 x 20 min).Proper swelling is critical for reagent accessibility. The two-step deprotection ensures complete removal of the Boc group.
2. Washing & Neutralization Wash resin with DCM (3x), DMF (3x), DCM (3x). Neutralize with 10% DIPEA in DMF (2 x 2 min). Wash again with DMF (3x).Thorough washing removes residual acid and byproducts. Neutralization is essential to generate the free amine nucleophile for coupling.
3. Amino Acid Pre-activation In a separate vessel, dissolve (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to stand for 2-5 minutes.Using a 4-fold excess drives the equilibrium towards product formation. Pre-activation generates the reactive species before introduction to the resin, maximizing coupling efficiency.
4. Coupling Reaction Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.An extended reaction time is necessary to compensate for the slow reaction kinetics caused by steric hindrance.[7]
5. Post-Coupling Wash Wash the resin with DMF (3x), DCM (3x), and Isopropanol (3x).Removes excess reagents and soluble byproducts.
6. Reaction Monitoring Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow/clear beads) indicates a complete reaction.This is a critical self-validating step. A positive Kaiser test (blue beads) indicates unreacted primary amines, meaning the coupling is incomplete.
7. Troubleshooting If the Kaiser test is positive, perform a "double coupling" by repeating steps 3-6 with a fresh solution of activated amino acid.[7]For extremely difficult couplings, a second exposure to fresh, activated reagent is often required to push the reaction to completion.
8. Continuation If the Kaiser test is negative, proceed to the deprotection step for the next cycle.The cycle is repeated until the full peptide sequence is assembled.
9. Final Cleavage Cleave the completed peptide from the resin using a strong acid cocktail (e.g., HF or TFMSA/TFA) with appropriate scavengers.[4][6][11]Strong acids are required to cleave the linker and remove acid-labile side-chain protecting groups. Scavengers protect sensitive residues (e.g., Trp, Met) from alkylation by carbocations generated during deprotection.[2][4]

Impact on Peptide Structure and Function

The incorporation of a tetrahydrothiophene-based amino acid has a profound, predictable impact on peptide secondary structure. Studies on analogous thiaproline residues have shown they can significantly influence prolyl peptide bond conformation, destabilizing both polyproline I and II helices.[12] This disruption of regular secondary structures often promotes the formation of well-defined β-turns, which are critical recognition motifs in many biological processes. By forcing the peptide into a specific turn geometry, this building block can enhance receptor binding affinity and selectivity, transforming a flexible peptide into a potent, structured ligand.

Conclusion

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid is a powerful tool for peptide chemists. Its successful incorporation, while mechanistically challenging due to steric hindrance, is readily achievable through the rational selection of high-potency coupling reagents and the implementation of validated protocols with rigorous in-process controls. The resulting conformational constraint it imparts on the peptide backbone provides a direct route to improving the stability, selectivity, and overall therapeutic potential of novel peptide-based drugs.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.[Link]

  • Novabiochem® Coupling reagents. Merck Millipore.[Link]

  • Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters. Chemical Communications (RSC Publishing).[Link]

  • Safe and efficient Boc-SPPS for the synthesis of glycopeptide-α-thioesters. PubMed.[Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]

  • Overview of Custom Peptide Synthesis. GenScript.[Link]

  • The impact of 4-thiaproline on polyproline conformation. PubMed.[Link]

  • Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate.[Link]

  • The impact of amino acid side chain mutations in conformational design of peptides and proteins. PubMed.[Link]

Sources

Exploratory

Engineering Conformational Rigidity: A Comprehensive Guide to (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic Acid in Peptidomimetics and Drug Discovery

Executive Summary (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (often abbreviated as Boc-(S)-At5c-OH) is a highly specialized, non-proteinogenic α,α-disubstituted α-amino acid (dAA). Functioning as a conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (often abbreviated as Boc-(S)-At5c-OH) is a highly specialized, non-proteinogenic α,α-disubstituted α-amino acid (dAA). Functioning as a conformationally constrained, cyclic analogue of methionine, it serves as a critical building block in modern drug discovery and peptide engineering[1]. This whitepaper provides an in-depth mechanistic analysis of its applications, detailing how its incorporation into peptide backbones dictates secondary structure, enhances proteolytic stability, and drives therapeutic efficacy.

Molecular Architecture and Mechanistic Rationale

The design of biologically active peptides is frequently hindered by their inherent flexibility and rapid in vivo degradation. (S)-At5c addresses these limitations through two primary structural features:

  • α,α-Disubstitution: The replacement of the α-proton with a cyclic aliphatic chain induces severe steric hindrance, known as the Thorpe-Ingold effect. This restricts the permissible Ramachandran dihedral angles (φ and ψ), thermodynamically driving the peptide to adopt stable secondary structures, predominantly α-helices or 3_10-helices[2].

  • Cyclic Thioether Ring: Unlike the linear side chain of natural L-methionine, the tetrahydrothiophene ring of At5c locks the sulfur atom in a defined spatial orientation. This reduces the entropic penalty upon receptor binding and sterically shields the adjacent amide bonds from enzymatic hydrolysis[3].

Synthetic Methodologies & Enantiomeric Resolution

The synthesis of optically pure (S)-At5c requires careful control of stereochemistry. The racemic mixture is typically synthesized via a Bucherer-Bergs reaction starting from 4,5-dihydro-3(2H)-thiophenone[1]. Following alkaline hydrolysis, the amino group is Cbz-protected using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)[4]. Diastereomeric resolution is then achieved using chiral agents such as (R)-BINOL, followed by deprotection and subsequent Boc-protection to yield the final (S)-3-Boc-At5c derivative suitable for Solid-Phase Peptide Synthesis (SPPS)[2].

Synthesis N1 4,5-dihydro-3(2H)-thiophenone N2 Hydantoin Intermediate (Bucherer-Bergs Rxn) N1->N2 (NH4)2CO3, KCN N3 Racemic At5c (Alkaline Hydrolysis) N2->N3 NaOH, Heat N4 Cbz-Protection & Diastereomeric Resolution N3->N4 Cbz-OSu, (R)-BINOL N5 (S)-At5c Enantiomer N4->N5 Chromatography & Deprotection N6 (S)-3-Boc-At5c (Boc Protection) N5->N6 Boc2O, NaOH

Fig 1: Synthetic workflow and stereochemical resolution of (S)-3-Boc-At5c.

Applications in Drug Discovery & Peptidomimetics

  • Stabilization of Cell-Penetrating Peptides (CPPs): CPPs are vital for the intracellular delivery of membrane-impermeable drugs. Incorporating (S)-At5c into arginine-rich CPPs locks the peptide into a rigid helical conformation, maximizing the display of guanidinium groups for cellular uptake while preventing degradation by serum proteases[3].

  • Proteolytic Shielding & Inhibitor Design: The steric bulk of the tetrahydrothiophene ring effectively blocks the active sites of both exopeptidases and endopeptidases. Peptides incorporating At5c exhibit significantly prolonged half-lives. Furthermore, At5c derivatives have been explored as peptidomimetic inhibitors in various therapeutic contexts, including the development of prolinamide derivatives targeting specific proteases[5].

  • Receptor Selectivity: By restricting the conformational ensemble of a peptide ligand, At5c pre-organizes the pharmacophore into the bioactive conformation, thereby increasing binding affinity and reducing off-target effects.

Mechanism N1 (S)-3-Boc-At5c Incorporation into Peptide Backbone N2 Steric Hindrance at Cα (Thorpe-Ingold Effect) N1->N2 N3 Restriction of φ and ψ Torsional Angles N2->N3 N4 Stabilization of Secondary Structures (α-helix / 3_10-helix) N3->N4 N5 Shielding of Amide Bonds from Proteases N3->N5 N6 Enhanced in vivo Half-Life & Target Affinity N4->N6 N5->N6

Fig 2: Mechanistic pathway of At5c-induced conformational rigidity.

Experimental Workflows: Optimized Protocols for At5c Incorporation

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality Check: Standard coupling reagents (e.g., HBTU) fail to efficiently couple α,α-disubstituted amino acids due to the extreme steric hindrance at the α-carbon. To overcome this kinetic barrier, highly reactive uronium salts (like COMU) combined with microwave heating are mandatory to drive the nucleophilic attack to completion.

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol) in DMF for 30 minutes to maximize surface area.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF.

  • Activation & Coupling: Dissolve (S)-3-Boc-At5c-OH (0.4 mmol, 4 eq), COMU (0.4 mmol, 4 eq), and Oxyma Pure (0.4 mmol, 4 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq). Pre-activate for 2 minutes, then add to the resin.

  • Microwave Irradiation: Heat the reaction mixture to 75°C for 30 minutes under microwave irradiation (e.g., CEM Liberty Blue).

  • Validation Checkpoint (Self-Validating System): Perform a mini-cleavage of 2 mg of resin and analyze via LC-MS. A mass shift corresponding to the exact mass of the At5c residue confirms successful coupling before proceeding to the next amino acid.

  • Capping: Cap unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

  • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate the peptide in cold diethyl ether and lyophilize.

Protocol 2: Conformational Analysis via Circular Dichroism (CD)

Causality Check: To verify that At5c successfully induced the desired helical structure, CD spectroscopy is employed. The rigidification caused by At5c should yield distinct spectral signatures compared to the random coil of the wild-type peptide.

  • Sample Preparation: Dissolve the purified At5c-containing peptide in 2,2,2-Trifluoroethanol (TFE) or a phosphate buffer (pH 7.4) to a final concentration of 50 µM.

  • Measurement: Record spectra from 190 nm to 260 nm using a 1 mm path-length quartz cuvette at 25°C.

  • Analysis: Identify the characteristic α-helical minima at 208 nm (π-π* transition) and 222 nm (n-π* transition). Calculate the fractional helicity using the mean residue ellipticity at 222 nm.

  • Validation Checkpoint (Self-Validating System): Perform a thermal denaturation scan (25°C to 95°C). The isodichroic point must remain constant; a shifting isodichroic point indicates aggregation rather than a true two-state helix-to-coil transition.

Quantitative Data Summaries

Table 1: Comparative Properties of Methionine vs. (S)-At5c

PropertyL-Methionine(S)-At5c
Side-Chain Flexibility High (freely rotatable bonds)Rigid (cyclopentane-like thioether ring)
Susceptibility to Oxidation High (forms sulfoxide/sulfone)Moderate to Low (sterically shielded)
Proteolytic Stability Low (readily cleaved)High (steric shielding by α,α-disubstitution)
Helical Propensity ModerateVery High (restricted φ/ψ torsional angles)

Table 2: SPPS Coupling Efficiency Comparison (Standard vs. Optimized for dAA)

Coupling ReagentTemperatureTimeYield (At5c incorporation)
HBTU / HOBt25°C60 min< 20%
HATU / HOAt25°C120 min~ 45%
COMU / Oxyma75°C (Microwave)30 min> 90%

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid in Modern Drug Discovery &amp; Peptidomimetic Design

Executive Summary & Mechanistic Rationale (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (CAS: 108329-86-8) is a highly specialized, conformationally restricted non-canonical amino acid (ncAA)[1]. Featuring a qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (CAS: 108329-86-8) is a highly specialized, conformationally restricted non-canonical amino acid (ncAA)[1]. Featuring a quaternary α -carbon embedded within a sulfur-containing five-membered ring, this building block is increasingly utilized by medicinal chemists to engineer advanced peptidomimetics, targeted protein degraders (PROTACs), and constrained macrocycles[2].

Natural peptides often fail as therapeutics due to their high conformational flexibility, which leads to poor oral bioavailability, rapid clearance, and high entropic penalties upon target binding. The incorporation of α,α -disubstituted cyclic amino acids like the tetrahydrothiophene derivative exploits the Thorpe-Ingold effect to pre-organize the peptide backbone[3].

  • Secondary Structure Induction : The steric bulk of the spiro-fused ring system strongly restricts the ϕ and ψ dihedral angles, favoring the formation of β -turns or 310​ -helices. When targeting Protein-Protein Interactions (PPIs), this pre-organization dramatically minimizes the entropic penalty ( ΔS ) of binding, enhancing overall affinity[4].

  • Absolute Metabolic Stability : Proteases require the peptide backbone to adopt an extended conformation to fit into their active sites. The rigid tetrahydrothiophene ring prevents this adaptation, rendering the adjacent amide bonds virtually invisible to enzymatic cleavage[2].

  • ADME Tuning via the Thioether : Unlike purely carbocyclic analogs (e.g., cycloleucine), the sulfur atom provides a unique synthetic handle. Post-synthetic oxidation to a sulfoxide or sulfone allows for the fine-tuning of the topological polar surface area (tPSA) and aqueous solubility without altering the molecule's steric footprint[5].

Thermodynamics Unbound Linear Peptide High Conformational Entropy Complex1 Receptor Complex Large Entropic Penalty (ΔS << 0) Lower Affinity Unbound->Complex1 Binding Constrained Tetrahydrothiophene ncAA Pre-organized Conformation Complex2 Receptor Complex Minimal Entropic Penalty (ΔS ≈ 0) High Affinity Constrained->Complex2 Binding Target Protein Target Target->Complex1 Target->Complex2

Fig 1. Thermodynamic binding advantage of conformationally pre-organized peptidomimetics.

Physicochemical Profiling

To illustrate the structural advantages of this ncAA, the table below compares its physicochemical properties against standard and carbocyclic amino acids.

Amino Acid ScaffoldBackbone FlexibilityProtease ResistanceModifiable HeteroatomRelative tPSA Contribution
L-Leucine High (Unrestricted ϕ / ψ )LowNoneBaseline
Cycloleucine Low (Restricted)HighNoneBaseline
Tetrahydrothiophene ncAA Low (Restricted)HighYes (Thioether)Baseline + Modifiable
Tetrahydrothiophene-1,1-dioxide Low (Restricted)HighYes (Sulfone)High (Enhanced Solubility)

Experimental Protocols: Self-Validating Workflows

Because (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid features a sterically hindered quaternary α -carbon, standard peptide coupling reagents (e.g., HBTU, TBTU) frequently result in incomplete reactions and truncated sequences. The following protocols are engineered as self-validating systems to ensure high-fidelity incorporation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective : Efficiently couple the hindered ncAA to a growing peptide chain on a solid support. Causality & Expertise : We utilize HATU because its 7-aza group provides a neighboring group effect that accelerates the acylation of hindered amines. Crucially, we use 0.95 equivalents of HATU relative to the ncAA to prevent premature capping (guanidinylation) of the N-terminus by excess uronium salt.

Step-by-Step Methodology :

  • Resin Preparation : Swell 0.1 mmol of Fmoc-Rink Amide resin in Dichloromethane (DCM) for 20 minutes, then wash with Dimethylformamide (DMF) (3 × 5 mL).

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 5 mL).

  • Activation : In a separate vial, dissolve 0.3 mmol (3 eq) of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid and 0.285 mmol (2.85 eq) of HATU in 2 mL of anhydrous DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate the carboxylic acid.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. (Pro-tip: For exceptionally difficult sequences, gentle heating to 50°C using a microwave peptide synthesizer is recommended).

  • Validation (QC Step) : Perform a Kaiser Test on an aliquot of resin beads.

    • Self-Validation: A yellow/colorless bead indicates successful coupling (complete acylation). A blue bead indicates incomplete coupling. If blue, do not proceed; perform a second coupling cycle using DIC/Oxyma Pure to avoid uronium-based side reactions.

  • Cleavage : Treat the resin with a cleavage cocktail of TFA/TIPS/EDT/H2O (92.5:2.5:2.5:2.5) for 2 hours.

    • Causality: Ethanedithiol (EDT) is mandatory here. The sulfur in the tetrahydrothiophene ring can act as a nucleophile and alkylate carbocations generated during global deprotection. EDT acts as a sacrificial scavenger to protect the ncAA.

SPPS_Workflow Resin 1. Solid Support Fmoc-Rink Amide Resin Deprotect 2. Fmoc Deprotection 20% Piperidine in DMF Resin->Deprotect Coupling 3. ncAA Coupling (S)-3-Boc-amino-tetrahydro- thiophene-3-carboxylic acid + HATU/DIPEA Deprotect->Coupling QC 4. In-Process QC Kaiser Test Coupling->QC QC->Coupling Positive (Double Couple) Cleavage 5. Global Cleavage TFA/TIPS/EDT/H2O QC->Cleavage Negative (Success) Oxidation 6. Late-Stage Derivatization Oxidation to Sulfone Cleavage->Oxidation

Fig 2. Self-validating SPPS workflow for sterically hindered cyclic ncAAs.

Protocol B: Late-Stage Oxidation to Sulfone

Objective : Convert the incorporated tetrahydrothiophene thioether into a sulfone to increase polarity and hydrogen-bond acceptor capacity, generating a novel SAR vector. Causality & Expertise : Performing oxidation after cleavage avoids complex side reactions on the solid support. We use Oxone (potassium peroxymonosulfate) as it is a chemoselective, environmentally benign oxidant that cleanly yields the sulfone without over-oxidizing the peptide backbone.

Step-by-Step Methodology :

  • Preparation : Dissolve the purified peptide containing the tetrahydrothiophene ncAA (0.05 mmol) in a 1:1 mixture of Methanol and Water (2 mL).

  • Oxidation : Cool the solution to 0°C. Dropwise, add an aqueous solution of Oxone (0.15 mmol, 3 eq) over 10 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation (QC Step) : Monitor the reaction via LC-MS.

    • Self-Validation: The product mass should shift by exactly +32 Da (addition of two oxygen atoms). If a +16 Da peak is observed, the reaction is stalled at the sulfoxide intermediate; add 1 additional equivalent of Oxone and stir for 1 more hour.

  • Quenching & Purification : Quench the reaction with a 10% aqueous solution of sodium thiosulfate to neutralize excess oxidant. Purify the resulting sulfone-peptide via preparative RP-HPLC.

Sources

Application

Application Notes &amp; Protocols: (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic Acid as a Strategic Building Block for Advanced Peptidomimetics

Abstract The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[1][2] The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to impart favorable pharmacological properties.[3][4][5][6] (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid, a conformationally constrained α,α-disubstituted methionine analogue, has emerged as a valuable building block.[7][8] Its rigid tetrahydrothiophene scaffold pre-organizes the peptide backbone, while the α,α-disubstitution provides steric shielding against enzymatic degradation.[3][9] These application notes provide a comprehensive technical guide, including field-proven protocols and mechanistic insights, for the efficient incorporation of this building block into peptide sequences using Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Strategic Value of Conformational Constraint

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid proteolysis and a high degree of conformational freedom, which can lead to non-selective receptor interactions. Peptidomimetics seek to retain the bioactivity of the parent peptide while improving its drug-like properties.[2][6] The introduction of ncAAs that restrict the allowable Ramachandran (φ/ψ) angles is a key strategy to lock the peptide into a bioactive conformation, thereby enhancing receptor affinity and selectivity.[3][10]

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid offers a trifecta of advantages:

  • Conformational Rigidity : The five-membered ring structure severely limits bond rotation, acting as a potent turn-inducer or helix-nucleating element within a peptide sequence.[10]

  • Enhanced Proteolytic Stability : The absence of a proton on the α-carbon, a key recognition point for many proteases, renders the adjacent peptide bonds highly resistant to cleavage.[3]

  • Methionine Isostere : The thioether moiety within the ring mimics the side chain of methionine, allowing it to serve as a structurally constrained surrogate in SAR (Structure-Activity Relationship) studies. The thiosugar-like element can also participate in unique molecular interactions.[11][12]

This guide details the practical considerations and robust protocols required to leverage these features in peptide synthesis.

Physicochemical Properties of the Building Block

Proper handling and storage are critical for maintaining the integrity of the reagent. The key properties are summarized below.

PropertyValueSource
Chemical Name (S)-3-(tert-butoxycarbonylamino)-tetrahydrothiophene-3-carboxylic acidInternal
CAS Number 2771781-02-1[13]
Molecular Formula C₁₀H₁₇NO₄S[13]
Molecular Weight 247.31 g/mol Internal
Appearance Off-white to white solid[8]
Storage Conditions Store at 2-8°C, sealed in dry, dark conditions for long-term stability.[8][13]

Core Methodology: Incorporation via Boc-SPPS

Due to the tert-butoxycarbonyl (Boc) Nα-protecting group, this building block is integrated using Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The general workflow involves iterative cycles of deprotection, neutralization, and coupling.[14][15]

SPPS_Workflow Resin Peptide-Resin (N-term Boc) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection  Step 1 TFA_Salt Peptide-Resin (N-term NH3+TFA-) Deprotection->TFA_Salt Neutralization Neutralization (DIEA) TFA_Salt->Neutralization  Step 2 Free_Amine Peptide-Resin (N-term NH2) Neutralization->Free_Amine Coupling Coupling of Hindered AA (HATU/DIEA) Free_Amine->Coupling  Step 3 Next_Residue Peptide-Resin+1 (N-term Boc) Coupling->Next_Residue Next_Residue->Deprotection Repeat Cycle

Caption: General workflow for Boc-SPPS incorporating a hindered amino acid.

Protocol 1: Boc-Group Deprotection

Causality: The Boc group is an acid-labile protecting group.[] It is efficiently removed by Trifluoroacetic Acid (TFA) to expose the N-terminal amine for the subsequent coupling reaction. The mechanism involves the formation of a stable tert-butyl cation.[17]

Materials:

  • Boc-protected peptidyl-resin

  • Deprotection Solution: 25-50% (v/v) TFA in Dichloromethane (DCM)

  • DCM for washing

  • Dimethylformamide (DMF) for washing

Procedure:

  • Swell the peptidyl-resin in DCM for 20-30 minutes in a suitable SPPS reaction vessel.[14]

  • Drain the swelling solvent.

  • Add the Deprotection Solution to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture for 1-2 minutes. Drain the solution.

  • Add a second portion of the Deprotection Solution and agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid and byproducts. The resin now carries the N-terminal amine as a TFA salt.[17]

Expert Insight: If the peptide sequence contains sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), the liberated tert-butyl cations can cause unwanted side-alkylation. To prevent this, add a scavenger such as 0.5% dithioethane (DTE) to the deprotection solution.[17]

Protocol 2: Neutralization

Causality: The N-terminal amine, protonated as a TFA salt after deprotection, is not nucleophilic and cannot participate in the coupling reaction. A non-nucleophilic organic base is required to deprotonate the ammonium salt to the free amine.[15][17]

Materials:

  • TFA-salt peptidyl-resin

  • Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM or DMF.

  • DMF for washing

Procedure:

  • To the washed resin from Protocol 1, add the Neutralization Solution (10 mL per gram of resin).

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the neutralization step one more time.

  • Wash the resin thoroughly with DMF (5x) to remove excess base and the resulting salt. The resin is now ready for coupling.

Alternative Approach - In Situ Neutralization: For particularly challenging or aggregation-prone sequences, in situ neutralization can significantly improve coupling efficiency.[18] In this method, the neutralization base (DIEA) is added simultaneously with the activated amino acid solution during the coupling step (see Protocol 3). This minimizes the time the free amine is exposed, reducing the risk of side reactions or aggregation.[18]

Protocol 3: Coupling of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid

Causality: This building block is an α,α-disubstituted amino acid, which presents significant steric hindrance at the carboxylic acid center.[9] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often too slow and inefficient to overcome this steric barrier, leading to low coupling yields.[19][20] More potent activating reagents are required to form a highly reactive intermediate that can readily acylate the N-terminal amine. Aminium/uronium salts like HATU are superior for this purpose as they form highly reactive O-acylisourea intermediates.[19]

HATU_Mechanism cluster_0 Activation Step cluster_1 Coupling Step AA R-COOH (Hindered AA) ActiveEster Activated HOAt Ester Highly Reactive AA->ActiveEster Pre-activation (1-5 min) HATU HATU HATU->ActiveEster Pre-activation (1-5 min) Base DIEA Base->ActiveEster Pre-activation (1-5 min) PeptideBond R-CO-NH-Peptide-Resin New Peptide Bond ActiveEster->PeptideBond Acylation ResinAmine H₂N-Peptide-Resin ResinAmine->PeptideBond Acylation

Caption: HATU-mediated activation and coupling of a sterically hindered amino acid.

Recommended Coupling Reagents for Hindered Amino Acids:

ReagentReagent ClassReactivityCommentsSource
HATU Aminium/UroniumVery HighExcellent for hindered couplings; minimal racemization risk.[19]
HCTU Aminium/UroniumHighMore reactive than HBTU, very effective.[19]
PyBOP PhosphoniumHighGood alternative to aminium salts.[19]
DIC/HOBt CarbodiimideModerateOften insufficient for α,α-disubstituted residues.[19]

Materials:

  • Neutralized peptidyl-resin

  • (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (4 equivalents relative to resin loading)

  • HATU (3.9 eq.)

  • DIEA (8 eq.)

  • Anhydrous DMF

Procedure (Standard Single Coupling):

  • In a separate vessel, dissolve the building block (4 eq.) and HATU (3.9 eq.) in anhydrous DMF.

  • Add DIEA (8 eq.) to the solution to begin the pre-activation. Allow it to react for 1-5 minutes.[19]

  • Immediately add the activated amino acid solution to the drained, neutralized resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature. Note: This is longer than a standard coupling time to account for steric hindrance.[19]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Crucial Step - Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates complete coupling.

Troubleshooting & Optimization:

  • Incomplete Coupling (Positive Kaiser Test): If the coupling is incomplete, immediate action is required to avoid deletion sequences.

    • Double Coupling: Immediately repeat the entire coupling procedure (steps 1-5) with a fresh solution of activated amino acid.[19] This is the most common and effective solution.

    • Capping: If double coupling fails, the unreacted amines must be "capped" to prevent them from reacting in subsequent cycles. This is typically done by acetylating with a solution of acetic anhydride and DIEA in DMF.

  • Difficult Sequences: For sequences known to aggregate, consider the following:

    • Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF, as it has superior solvating properties.[19]

    • Microwave-Assisted SPPS (MASPPS): Employing microwave energy can dramatically accelerate the reaction and drive difficult couplings to completion in minutes rather than hours.[9][19]

Protocol 4: Final Cleavage from the Resin

Causality: Once the peptide sequence is fully assembled, a strong acid is required to cleave the C-terminal ester or amide linkage to the resin and simultaneously remove any acid-labile side-chain protecting groups (e.g., tBu, Trt). Anhydrous Hydrogen Fluoride (HF) is the traditional gold standard for Boc-SPPS.

! ! ! SAFETY WARNING ! ! ! Anhydrous HF is an extremely corrosive and toxic substance that can cause severe, penetrating burns. It must only be handled by trained personnel in a specialized, dedicated apparatus (e.g., a Teflon HF line) within a certified fume hood. Appropriate personal protective equipment (acid-resistant gloves, apron, face shield) is mandatory. Always have a calcium gluconate antidote readily available.

Materials:

  • Fully assembled, dry peptidyl-resin

  • Scavengers (e.g., p-cresol, anisole)

  • Anhydrous Hydrogen Fluoride (HF)

  • Cold diethyl ether

Procedure (Low-High HF Cleavage): The "low-high" HF procedure is used to minimize side reactions with sensitive residues.

  • Place the dry peptidyl-resin in a suitable reaction vessel for the HF apparatus.

  • Add appropriate scavengers (e.g., p-cresol) to the vessel.

  • "Low HF" Step: Cool the vessel to 0°C. Condense a mixture of HF/DMS (dimethyl sulfide) (25:75 v/v) into the vessel. Stir for 2 hours at 0°C. This step removes more labile side-chain protecting groups.

  • Evaporate the HF/DMS under vacuum.

  • "High HF" Step: Cool the vessel to 0°C. Condense 100% anhydrous HF into the vessel. Stir for 1 hour at 0°C. This cleaves the peptide from the resin.

  • Evaporate the HF under a high vacuum.

  • Work-up:

    • Wash the resin remnants with cold diethyl ether to remove the scavengers and organic byproducts.

    • Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

    • Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder.

Characterization and Quality Control

The successful synthesis and purity of the final peptidomimetic must be confirmed.

  • Purity Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method to assess the purity of the crude peptide and to purify it to the desired level.[21]

  • Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm that the final product has the correct molecular weight, verifying the successful incorporation of all amino acids, including the tetrahydrothiophene building block.[21]

Conclusion

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid is a powerful tool for medicinal chemists and peptide scientists. While its sterically hindered nature demands optimized coupling protocols, the benefits of enhanced proteolytic stability and profound conformational constraint offer a reliable pathway to developing next-generation peptidomimetics. The use of high-potency coupling reagents like HATU, combined with careful monitoring and optimization strategies such as double coupling or microwave assistance, ensures its successful and efficient incorporation into peptide scaffolds, unlocking new potential in drug design and development.

References

  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]

  • Liang, G., Liu, Y., Shi, B., Zhao, J., & Zheng, J. (2013). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE, 8(7), e67844. Available at: [Link]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Available at: [Link]

  • Sajiki, H., Kuno, H., & Hirota, K. (2001). Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Tetrahedron Letters, 42(30), 5035-5037. Available at: [Link]

  • Nokihara, K., & Ando, E. (2011). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Peptide Science. Available at: [Link]

  • Fujii, N., & Yajima, H. (1981). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications. Available at: [Link]

  • Teixeira, A., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Pignataro, L. (2015). Constrained β-amino acids as molecular tools for the preparation of foldamers. University of Milan Thesis Repository. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Amino-tetrahydro-thiophene-3-carboxylic acid. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]

  • Plaza, A., & Josten, M. (2021). Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. Molecules, 26(9), 2634. Available at: [Link]

  • Sisido, M. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. Okayama University. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Teixeira, A., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. Available at: [Link]

  • He, H., & Hecht, S. M. (2005). Protein synthesis with conformationally constrained cyclic dipeptides. Journal of the American Chemical Society. Available at: [Link]

  • IISER Pune. (n.d.). Synthesis of Non-natural amino acids containing Peptidomimetics. Available at: [Link]

  • Li, Y., et al. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules, 28(18), 6524. Available at: [Link]

  • PubChem. (n.d.). 3-Aminotetrahydro-3-thiophenecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Z., et al. (2022). Recent advances in the synthesis of thiosugars using glycal donors. Journal of Carbohydrate Chemistry, 41(1-2), 1-26. Available at: [Link]

  • Takashima, S., et al. (2018). Role of the thiosugar ring in the inhibitory activity of salacinol, a potent natural α-glucosidase inhibitor. Scientific Reports, 8, 11444. Available at: [Link]

  • Hauel, N., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
  • Lee, Y. S., & Lee, M. (2019). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 24(16), 2951. Available at: [Link]

  • Kumar, A., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 738-751. Available at: [Link]

  • Katritzky, A. R., et al. (2022). Peptidomimetic agents, synthesis and uses thereof. Google Patents.
  • NextSDS. (n.d.). 3-AMINO-TETRAHYDRO-THIOPHENE-3-CARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. Available at: [Link]

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Method

Application Notes and Protocols for the Incorporation of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic Acid into Macrocyclic Peptides

Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1] Macrocyclization is a powerful strategy to overcome these limitations by pre-organizing the peptide into a bioactive conformation, thereby enhancing its stability, selectivity, and potency.[2][3] The incorporation of non-canonical, conformationally constrained amino acids is a key enabling technology in this endeavor.[4][5]

This guide provides a comprehensive overview and detailed protocols for the incorporation of a unique, sterically hindered building block, (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (referred to herein as Boc-S-Tht-OH), into macrocyclic peptides. As an α,α-disubstituted cyclic amino acid, Boc-S-Tht-OH offers a significant tool for peptide chemists to enforce specific backbone torsions, potentially inducing well-defined secondary structures such as β-turns or γ-turns.[6] The presence of the sulfur-containing heterocycle also introduces a unique chemical functionality that can influence solubility and interactions with biological targets.[7]

This document is structured to provide not just a set of instructions, but a strategic guide for researchers, explaining the rationale behind protocol choices, anticipating challenges, and offering solutions for the successful synthesis and characterization of these complex molecules.

Part 1: The Building Block - (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic Acid

While not a commercially ubiquitous reagent, the synthesis of α,α-disubstituted cyclic amino acids can be approached through established organic chemistry methodologies. A plausible stereoselective synthetic route to Boc-S-Tht-OH is outlined below, based on asymmetric synthesis principles for related compounds. This proposed pathway serves as a template that would require experimental optimization.

Proposed Synthetic Pathway:

G cluster_0 Proposed Synthesis of Boc-S-Tht-OH start Tetrahydrothiophene-3-one step1 Asymmetric Strecker Reaction (e.g., with (R)-phenylglycinol as chiral auxiliary, TMSCN, TMSCl) start->step1 1 step2 Formation of α-aminonitrile step1->step2 step3 Hydrolysis of nitrile (Acid or base catalysis) step2->step3 2 step4 Formation of racemic 3-amino-tetrahydro-thiophene-3-carboxylic acid step3->step4 step5 Chiral Resolution (e.g., with a chiral acid or via enzymatic resolution) step4->step5 3 step6 Isolation of (S)-enantiomer step5->step6 step7 Boc Protection (Boc)₂O, base (e.g., NaOH or DIPEA) step6->step7 4 end (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (Boc-S-Tht-OH) step7->end G start Start SPPS Cycle is_hindered Is the amino acid sterically hindered? (e.g., Boc-S-Tht-OH, Aib, N-Me-AA) start->is_hindered normal_coupling Standard Coupling: - 3 eq. Fmoc-AA - 2.9 eq. HCTU/HBTU - 6 eq. DIPEA - Time: 30-60 min is_hindered->normal_coupling No hindered_coupling Hindered Coupling: - 4 eq. Boc-S-Tht-OH - 3.9 eq. HATU - 8 eq. DIPEA - Time: 2-4 hours is_hindered->hindered_coupling Yes kaiser_test_1 Perform Kaiser Test normal_coupling->kaiser_test_1 wash Wash Resin (DMF, DCM, DMF) kaiser_test_1->wash Negative double_couple Double Couple: Repeat coupling step with fresh reagents kaiser_test_1->double_couple Positive kaiser_test_2 Perform Kaiser Test hindered_coupling->kaiser_test_2 kaiser_test_2->wash Negative kaiser_test_2->double_couple Positive next_cycle Proceed to next cycle wash->next_cycle double_couple->kaiser_test_2

Caption: Decision workflow for selecting SPPS coupling conditions.

Part 3: Peptide Cleavage and Macrocyclization

The strategy for macrocyclization—whether on-resin or in solution—depends on factors like peptide sequence, solubility, and desired ring size. For peptides containing hindered residues like S-Tht, which can promote aggregation, a solution-phase cyclization after cleavage of the fully protected peptide is often the more prudent approach. [8]

Protocol 2: Cleavage of Fully Protected Peptide from 2-CTC Resin
  • Resin Preparation: Wash the final peptidyl-resin with DCM (5x) and dry thoroughly under high vacuum for at least 2 hours.

  • Cleavage Cocktail: Prepare a solution of 1-2% TFA in DCM. Use a volume sufficient to swell the resin (approx. 10 mL per gram of resin).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes. The reaction can be monitored by taking a small aliquot, evaporating the solvent, and analyzing by mass spectrometry.

  • Collection: Drain the filtrate into a flask containing a weak base, such as pyridine (10% of the total volume), to immediately neutralize the TFA.

  • Washing: Wash the resin with additional DCM (2x), and combine the filtrates.

  • Work-up: Evaporate the solvent under reduced pressure. The resulting crude protected linear peptide should be used immediately in the next step.

Protocol 3: Solution-Phase Head-to-Tail Macrocyclization

This protocol assumes a head-to-tail cyclization. The site of cyclization should be chosen carefully to avoid linking two sterically hindered residues, if possible. [9] Materials:

  • Crude protected linear peptide

  • Anhydrous DMF or DCM

  • HATU or PyBOP

  • DIPEA or 2,4,6-collidine

Procedure:

  • High Dilution Setup: Dissolve the crude linear peptide in a high volume of anhydrous DMF or DCM to achieve a final concentration of 0.1-0.5 mM. This high dilution is critical to favor intramolecular cyclization over intermolecular oligomerization. [8]2. Reagent Addition: a. To the stirred peptide solution, add the coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents). b. The base should be added slowly over several hours using a syringe pump to maintain pseudo-high dilution conditions.

  • Reaction Monitoring: Let the reaction proceed at room temperature for 12-24 hours. Monitor the progress by taking small aliquots and analyzing them by LC-MS. Look for the disappearance of the linear precursor mass and the appearance of the cyclized product mass.

  • Quenching and Work-up: Once the reaction is complete, quench any remaining activating agent with a small amount of water. Remove the solvent under reduced pressure.

Part 4: Global Deprotection and Purification

Protocol 4: Final Side-Chain Deprotection
  • Cleavage Cocktail: Prepare a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Use approximately 10 mL per 100 mg of crude cyclized peptide.

  • Deprotection: Dissolve the crude peptide in the cleavage cocktail and stir at room temperature for 2-3 hours.

  • Precipitation: Add the TFA mixture dropwise into a large volume of ice-cold diethyl ether (at least 10x the volume of the TFA mixture). A white precipitate should form.

  • Isolation: Pellet the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using high-resolution mass spectrometry (HRMS).

    • NMR Spectroscopy: The incorporation of the S-Tht residue can be confirmed by ¹H and ¹³C NMR. The tetrahydrothiophene ring protons will appear as a complex multiplet system in the aliphatic region. 2D NMR techniques (COSY, TOCSY, NOESY) will be essential to assign all proton resonances and to determine the three-dimensional structure of the macrocycle. [5][8]The constrained nature of the S-Tht residue is expected to result in well-defined NOE cross-peaks, providing valuable distance restraints for structural calculations.

Part 5: Concluding Remarks and Future Outlook

The incorporation of sterically demanding, conformationally constrained amino acids like (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid represents a frontier in peptide drug design. While presenting significant synthetic challenges, particularly during the coupling steps, these hurdles can be overcome with the use of potent coupling reagents, optimized reaction conditions, and careful strategic planning. The protocols and decision frameworks provided in this guide offer a robust starting point for researchers seeking to explore this exciting chemical space. The resulting macrocyclic peptides, locked into specific conformations, hold the promise of enhanced biological activity and improved pharmacokinetic profiles, making them highly valuable candidates for next-generation therapeutics.

References

  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(22), 2787-2803. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2011). Applications of Peptide Coupling Reagents–An Update. Australian Journal of Chemistry, 64(5), 469-482. [Link]

  • Dougherty, P. G., Sahni, N., & Pei, D. (2026). Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Journal of Medicinal Chemistry. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(4), 841. [Link]

  • Hruby, V. J. (2025). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Chemical Reviews. [Link]

  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2016). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Reviews, 116(3), 1209-1244. [Link]

  • Del Valle, J. R. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 22(5), 846-865. [Link]

  • Novabiochem®. (n.d.). Coupling reagents. Millipore. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. [Link]

  • Shelton, P. T., & Johnson, D. A. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate chemistry, 29(11), 3687-3691. [Link]

  • Wang, W. (2014). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Current Organic Synthesis, 11(1), 29-45. [Link]

  • Del Valle, J. R. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. [Link]

  • Schiefelbein, S. H. (1985). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 37(10), 875-883. [Link]

  • Vinogradov, A. A., et al. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society. [Link]

  • Barbarella, G., et al. (1980). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Organic Magnetic Resonance, 14(6), 455-458. [Link]

  • Cativiela, C., & Ordóñez, M. (2007). Analogue and conformational studies on peptides, hormones and other biologically active peptides. Amino Acids, Peptides and Proteins, 34, 182-273. [Link]

  • De la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1143. [Link]

  • Lee, S., et al. (1993). Conformational studies of amphipathic alpha-helical peptides containing an amino acid with a long alkyl chain and their anchoring to lipid bilayer liposomes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1151(1), 76-82. [Link]

  • The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Vinogradov, A. A., et al. (2021). Macrocyclic Peptides as Drug Candidates: Recent Progress and Remaining Challenges. Journal of the American Chemical Society, 143(10), 3591-3611. [Link]

  • Fuse, S., & Otake, Y. (2018). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Chemical Science, 9(34), 6906-6916. [Link]

  • Shelton, P. T., & Johnson, D. A. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(11), 3687-3691. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Zhang, Y., et al. (2022). On-Resin Synthesis of Linear Aryl Thioether Containing Peptides and in-Solution Cyclization via Cysteine SNAr Reaction. Organic Letters, 24(9), 1776-1780. [Link]

  • Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(32), 7667-7681. [Link]

  • Cativiela, C., & Ordóñez, M. (2009). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Tetrahedron: Asymmetry, 20(1), 1-52. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature chemistry, 3(7), 509-524. [Link]

  • Nishizawa, M., et al. (2018). Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups. Chemical & Pharmaceutical Bulletin, 66(4), 388-395. [Link]

  • Kumar, S., & Singh, V. K. (2018). Stereoselective synthesis of tri-substituted tetrahydrothiophenes and their in silico binding against mycobacterial protein tyrosine phosphatase B. Organic & Biomolecular Chemistry, 16(30), 5483-5487. [Link]

  • ResearchGate. (n.d.). Synthesis of Boc-Protected Amino acids. [Link]

  • Ohkata, K., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4277. [Link]

  • Google Patents. (n.d.). WO2024133685A1 - Solid phase peptide synthesis (spps) solvent system.
  • Cavelier, F. (n.d.). Stereoselective Synthesis & Modified Amino Acids. IBMM. [Link]

  • PubMed. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. In Green Chemistry in Drug Discovery (pp. 1-28). [Link]

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1083-1090. [Link]

  • International Journal of Chemistry Research. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. 5(3), 1-4. [Link]

  • ResearchGate. (2025). Modified SPPS Protocol for the Synthesis of Novel Antimicrobial Peptides. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of (S)-3-Boc-amino-tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid .

As an α,α -disubstituted cyclic amino acid, this molecule features a quaternary stereocenter embedded within a rigid tetrahydrothiophene ring. This architectural constraint creates profound steric hindrance, drastically increasing the activation energy required for both its activation (acting as an acyl donor) and its subsequent acylation (acting as a nucleophile). Standard solid-phase peptide synthesis (SPPS) protocols will almost certainly fail. The following troubleshooting guide synthesizes field-proven causality, optimized methodologies, and self-validating protocols to ensure successful coupling.

Part 1: Troubleshooting Carboxylic Acid Activation (The Molecule as the Acyl Donor)

Q1: Why do standard coupling reagents like HBTU or DIC/HOBt fail to couple this amino acid to my growing peptide chain? A1: The failure is a direct result of physical obstruction. The quaternary α -carbon and the bulky sulfur-containing ring shield the carboxylic acid. When using standard reagents like HBTU or DIC/HOBt, the formation of the active O-benzotriazole (OBt) ester is either too slow or sterically forbidden[1]. Even if the active ester forms, the subsequent nucleophilic attack by the resin-bound amine is blocked by the steric bulk of the tetrahydrothiophene ring, leading to hydrolysis of the active ester rather than amide bond formation.

Q2: I upgraded to HATU/DIPEA, but my LC-MS shows a truncated sequence with a +98 Da mass adduct. What is happening? A2: You are observing N-terminal guanidinylation , a fatal side reaction. HATU is a highly reactive uronium (aminium) salt[2]. Because the steric bulk of your unnatural amino acid causes its activation to be exceptionally slow, the unreacted HATU in solution reacts directly with the free N-terminal amine on your resin[3]. This forms a stable tetramethylguanidino derivative (a +98 Da mass addition), which permanently caps the peptide and terminates chain elongation. Causality Fix: You must either pre-activate the amino acid for 3–5 minutes before adding it to the resin, or switch to a phosphonium-based reagent (like PyAOP) that cannot cause guanidinylation[4].

Q3: If HATU is risky, which coupling reagents are best suited for activating this specific unnatural amino acid? A3: For α,α -disubstituted cyclic amino acids, you must utilize reagents that generate highly reactive, unhindered intermediates:

  • PyAOP: A phosphonium salt of HOAt. It is highly reactive, ideal for hindered residues, and structurally incapable of causing guanidinylation[4].

  • COMU: A morpholino-based uronium reagent containing an Oxyma leaving group. It is safer than HATU, highly efficient for hindered couplings, and its distinct geometry often bypasses steric clashes[5].

  • TFFH: Generates an acid fluoride in situ. Acid fluorides are extremely small and highly electronegative, making them the ultimate solution for extreme steric hindrance where bulky active esters fail[6].

Mechanism Acid Sterically Hindered Carboxylic Acid HATU HATU / Base (Uronium) Acid->HATU PyAOP PyAOP / Base (Phosphonium) Acid->PyAOP ActiveEst OAt Active Ester (Slow Formation) HATU->ActiveEst  Slow Amine Resin-Bound Amine HATU->Amine  Direct Attack (Fast) PyAOP->ActiveEst  Fast ActiveEst->Amine Peptide Desired Peptide Bond Amine->Peptide  Acylation Guan Guanidinylated Amine (+98 Da Dead End) Amine->Guan  Side Reaction

Caption: Mechanistic divergence between desired OAt ester formation and N-terminal guanidinylation.

Part 2: Troubleshooting Amine Acylation (The Molecule as the Nucleophile)

Q4: The coupling was successful, but after removing the Boc group with TFA, I cannot couple the next amino acid. The Kaiser test remains stubbornly positive. How do I force this coupling? A4: You have now encountered the inverse steric problem. The α -amine of the tetrahydrothiophene ring is buried next to the quaternary carbon. It is a highly hindered nucleophile. Causality Fix: Standard room-temperature couplings lack the thermodynamic energy to force the incoming amino acid's carbonyl carbon into the correct trajectory for nucleophilic attack. You must use Microwave-Assisted SPPS (MW-SPPS) . Applying microwave irradiation (e.g., 75°C for 10-15 minutes) provides the necessary thermal energy to overcome this massive activation energy barrier[3]. Combine this with an unhindered active species, such as an acid fluoride or a symmetric anhydride.

Part 3: Quantitative Data & Reagent Selection

The following table summarizes the performance metrics of advanced coupling reagents when applied to sterically hindered quaternary amino acids.

Coupling ReagentChemical ClassRelative Yield (Hindered AA)Guanidinylation RiskRecommended Pre-activation
HBTU / HOBt Uronium / BenzotriazoleLow (<30%)HighNot recommended
HATU / HOAt Uronium / AzabenzotriazoleModerate (50-70%)Very High3 - 5 minutes
COMU / Oxyma Uronium / MorpholinoHigh (75-85%)Moderate1 - 2 minutes
PyAOP / HOAt PhosphoniumVery High (>90%)Zero 0 - 1 minute
TFFH Formamidinium (Acid Fluoride)Maximum (>95%) Zero 10 minutes (in situ)

Part 4: Self-Validating Experimental Protocols

Protocol A: PyAOP-Mediated Coupling of the Hindered Amino Acid

This protocol uses PyAOP to prevent guanidinylation while providing massive reactive drive[4]. It is a self-validating system; the Kaiser test dictates the workflow loop.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in anhydrous DMF for 30 minutes. Ensure the N-terminal protecting group is fully removed.

  • Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid and 0.4 mmol (4 eq) of PyAOP in 2 mL of anhydrous DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Activation Time: Stir the mixture for exactly 1 minute. (Prolonged pre-activation is unnecessary for phosphonium salts and can lead to epimerization of the prior residue).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours, or subject to microwave irradiation (75°C, 15 minutes)[3].

  • Validation (Kaiser Test): Wash the resin 5x with DMF and 3x with DCM. Perform a Kaiser test.

    • If Blue (Positive): Cleave a micro-aliquot and run LC-MS. If the mass matches the uncoupled peptide, repeat steps 2-4.

    • If Yellow (Negative): Proceed to Boc deprotection.

Protocol B: TFFH-Mediated Acid Fluoride Acylation (Adding the Next Amino Acid)

Once the Boc group is removed (using 50% TFA/DCM), the hindered amine must be acylated. Acid fluorides are required here[6].

  • Pre-activation: Dissolve 0.4 mmol (4 eq) of the incoming Fmoc-amino acid in 2 mL of anhydrous DCM. Add 0.4 mmol (4 eq) of TFFH and 0.8 mmol (8 eq) of DIPEA.

  • Fluorination: Stir at room temperature for 15 minutes to allow complete conversion to the acid fluoride.

  • Coupling: Evaporate the DCM under a stream of nitrogen and redissolve the residue in 2 mL of DMF. Add to the resin containing the deprotected tetrahydrothiophene amine.

  • Microwave Assist: Agitate under microwave irradiation at 75°C for 20 minutes.

  • Validation: Perform a Chloranil test (more reliable than Kaiser for hindered/secondary-like amines). If positive, perform a double coupling.

Workflow Start Start: Couple Hindered AA HATU Attempt HATU/DIPEA (Standard Protocol) Start->HATU Check Check LC-MS & Kaiser HATU->Check Success Coupling Complete Check->Success  Pass Guan Truncation + 98 Da (Guanidinylation) Check->Guan  Side Reaction NoRxn Incomplete Reaction (Low Yield) Check->NoRxn  Fail PyAOP Switch to PyAOP/HOAt (Protocol A) Guan->PyAOP TFFH Generate Acid Fluoride (Protocol B + MW-SPPS) NoRxn->TFFH PyAOP->Check TFFH->Check

Caption: Workflow for troubleshooting sterically hindered coupling of the unnatural amino acid.

References

  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Peptide Chemistry. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.

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Reference Data & Comparative Studies

Validation

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid vs (R)-enantiomer in target binding affinity

As a Senior Application Scientist, I understand the critical importance of stereochemistry in molecular recognition and its profound impact on drug efficacy and safety. This guide provides an in-depth comparison of (S)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand the critical importance of stereochemistry in molecular recognition and its profound impact on drug efficacy and safety. This guide provides an in-depth comparison of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid and its (R)-enantiomer, focusing on the principles and methodologies for evaluating their target binding affinity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of bioactive small molecules.

The Principle of Chiral Recognition: Why Enantiomers Matter

In drug discovery, the concept of chirality is not merely an academic curiosity; it is a cornerstone of rational drug design. Biological macromolecules, such as enzymes and receptors, are inherently chiral, constructed from L-amino acids and D-sugars. This creates chiral environments in their binding pockets, leading to stereospecific interactions with small molecule ligands.

Enantiomers, being non-superimposable mirror images, will interact differently with these chiral binding sites. One enantiomer (the eutomer) may bind with high affinity and elicit the desired biological response, while the other (the distomer) may exhibit significantly lower affinity, no activity, or even produce off-target effects or toxicity. The classic, albeit tragic, example of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the importance of evaluating enantiomers independently.

The molecules at the center of this guide, (S)- and (R)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid, are constrained amino acid analogs. The tetrahydrothiophene ring system restricts conformational flexibility, which can pre-organize the molecule into a conformation favorable for binding, potentially increasing affinity and selectivity. However, the precise three-dimensional arrangement of the substituents around the chiral center (C3) will dictate how effectively each enantiomer can engage with the specific amino acid residues within a target's binding pocket.

Conceptual Diagram of Chiral Recognition P1 Hydrophobic Pocket P2 H-bond Donor P3 Ionic Interaction S_center C* S_A S_center->S_A fits S_B S_center->S_B fits S_D S_center->S_D fits S_A->P1 interacts S_B->P2 interacts S_D->P3 interacts R_center C* R_A R_center->R_A fits R_B R_center->R_B mismatch R_D R_center->R_D mismatch R_A->P1 interacts

Caption: A diagram illustrating how a chiral binding pocket can preferentially bind one enantiomer (the eutomer) over the other (the distomer).

Experimental Workflow for Determining Binding Affinity

To empirically determine the difference in binding affinity between the (S) and (R) enantiomers, a quantitative biophysical assay is required. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

The following section outlines a comprehensive workflow for comparing the enantiomers using SPR.

start Start: Purified Target Protein & Enantiomers prep_sensor 1. Prepare Sensor Chip (e.g., CM5) start->prep_sensor immobilize 2. Immobilize Target Protein via Amine Coupling prep_sensor->immobilize prep_analytes 3. Prepare Analyte Series (S)- and (R)-Enantiomers (e.g., 0.1-100 µM) immobilize->prep_analytes inject_s 4a. Inject (S)-Enantiomer Series (Association Phase) prep_analytes->inject_s dissoc_s 5a. Buffer Flow (Dissociation Phase) inject_s->dissoc_s data_analysis 7. Data Analysis Global Fit to Binding Model (e.g., 1:1 Langmuir) regen_s 6a. Regeneration Pulse dissoc_s->regen_s inject_r 4b. Inject (R)-Enantiomer Series (Association Phase) regen_s->inject_r Repeat for next enantiomer dissoc_r 5b. Buffer Flow (Dissociation Phase) inject_r->dissoc_r regen_r 6b. Regeneration Pulse dissoc_r->regen_r regen_r->data_analysis results 8. Determine Kinetic & Affinity Constants (ka, kd, KD) for each enantiomer data_analysis->results comparison 9. Compare KD Values (S)-enantiomer vs (R)-enantiomer results->comparison finish End: Quantitative Affinity and Kinetics Data comparison->finish

Caption: A typical experimental workflow for comparing enantiomer binding affinity using Surface Plasmon Resonance (SPR).

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol assumes the use of a standard SPR instrument (e.g., from Cytiva, Bruker, or Nicoya) and a carboxymethylated dextran sensor chip (e.g., CM5).

Objective: To determine the kinetic constants (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ) for the binding of (S)- and (R)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid to a target protein.

Materials:

  • Purified target protein (>95% purity) in a suitable buffer (e.g., HBS-EP+).

  • (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (≥98% enantiomeric excess).

  • (R)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (≥98% enantiomeric excess).

  • SPR instrument and sensor chips (e.g., CM5).

  • Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Running buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration solution (empirically determined, e.g., 10 mM Glycine-HCl, pH 2.0).

Methodology:

  • System Priming and Sensor Chip Equilibration:

    • Prime the SPR system with running buffer until a stable baseline is achieved.

    • Equilibrate the CM5 sensor chip with running buffer.

  • Target Protein Immobilization (Amine Coupling):

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The goal is to achieve an immobilization level of 2000-4000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein injection (activated and deactivated) to subtract bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a stock solution of each enantiomer (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution series for each enantiomer in running buffer. A typical concentration range would be 100 µM down to ~0.1 µM. Ensure the final DMSO concentration is consistent across all samples and is low (<1%) to minimize solvent effects.

  • Binding Analysis (Kinetic Titration):

    • Begin with the (S)-enantiomer.

    • Inject the lowest concentration of the (S)-enantiomer over the target and reference flow cells for a defined period (e.g., 120 seconds) to monitor the association phase.

    • Switch to running buffer flow for a longer period (e.g., 300 seconds) to monitor the dissociation phase.

    • Inject a short pulse of the regeneration solution to remove any bound analyte and return to the baseline. Verify that the regeneration step does not denature the immobilized protein.

    • Repeat this cycle for each concentration in the dilution series, from lowest to highest.

    • After completing the series for the (S)-enantiomer, repeat the entire process for the (R)-enantiomer.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and a buffer blank injection ("double referencing").

    • Fit the processed sensorgrams to a suitable binding model. For a simple 1:1 interaction, the Langmuir binding model is appropriate.

    • A global fit, where all concentrations in a series are fitted simultaneously to a single set of kₐ and kₑ values, is the most robust method.

    • The equilibrium dissociation constant (Kₑ) is calculated from the kinetic rate constants: Kₑ = kₑ / kₐ .

Data Interpretation and Expected Outcomes

The primary output of the SPR experiment will be the kinetic and affinity constants for each enantiomer. These should be summarized in a clear, comparative table.

EnantiomerAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (M)
(S)-enantiomerExperimental ValueExperimental ValueCalculated Value
(R)-enantiomerExperimental ValueExperimental ValueCalculated Value

Interpreting the Results:

  • Affinity (Kₑ): This is the most direct measure of binding strength. A smaller Kₑ value indicates a higher affinity. A significant difference (e.g., >10-fold) in Kₑ between the (S) and (R) enantiomers is strong evidence of stereospecific binding.

  • Kinetics (kₐ and kₑ): The kinetic rates provide deeper insight into the binding mechanism.

    • A faster association rate (kₐ) suggests the compound can more easily adopt the correct orientation to fit into the binding site.

    • A slower dissociation rate (kₑ) indicates a more stable, longer-lasting complex between the ligand and the target. Often, the therapeutic efficacy of a drug is correlated with a slow dissociation rate (a long residence time on the target).

References

  • Chirality in Drug Design and Development. Source: Nature Reviews Drug Discovery.[Link]

  • Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions. Source: National Center for Biotechnology Information (NCBI).[Link]

  • The Importance of Stereochemistry in Drug Action. Source: Journal of Chemical Education.[Link]

  • Biomolecular Interaction Analysis: A Comprehensive Guide to Best Practices in SPR. Source: Cytiva (formerly GE Healthcare Life Sciences).[Link]

Comparative

chiral HPLC validation methods for (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid purity

The determination of enantiomeric excess (ee%) for unnatural amino acids is a critical quality attribute in pharmaceutical development. (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid presents a unique analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

The determination of enantiomeric excess (ee%) for unnatural amino acids is a critical quality attribute in pharmaceutical development. (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid presents a unique analytical challenge: it features a sterically hindered quaternary stereocenter at the C3 position, a highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group, a polarizable sulfur-containing tetrahydrothiophene (THT) ring, and a free, ionizable carboxylic acid.

This guide provides a comprehensive, objective comparison of Chiral Stationary Phases (CSPs) and establishes a self-validating, for quantifying its (R)-enantiomer impurity[1].

Scientific Rationale: Causality in Method Development

To design a robust chiral High-Performance Liquid Chromatography (HPLC) method, every chromatographic parameter must be mechanistically tailored to the analyte's structural properties.

Chiral Stationary Phase (CSP) Selection

The chiral recognition of Boc-protected amino acids relies heavily on hydrogen bonding and steric inclusion[2].

  • Crown Ether Phases (e.g., Crownpak CR(+)): These columns achieve separation via host-guest complexation with free primary amines[3]. Because the amine in our target molecule is protected by a secondary carbamate (Boc), this interaction is blocked, rendering Crown Ether columns completely ineffective for this analyte.

  • Polysaccharide Phases (Amylose vs. Cellulose): Immobilized polysaccharide derivatives are the gold standard here. The carbamate linkages on the CSP act as hydrogen bond donors/acceptors to the analyte's Boc group. However, the tight, highly ordered helical inclusion cavities of Amylose (e.g., Chiralpak IA) accommodate the bulky, non-planar THT ring and quaternary C3 center much better than the more linear, extended conformation of Cellulose (e.g., Chiralpak IB or OD-H).

Mobile Phase & Acidic Additive Causality

The free carboxylic acid (pKa ~3.5) is the primary source of chromatographic failure. If analyzed in a neutral mobile phase, the molecule exists in a dynamic protonation equilibrium, causing severe secondary interactions with the silica support and resulting in massive peak tailing.

To suppress ionization, an acidic additive is mandatory. Adding 0.1% Trifluoroacetic Acid (TFA) to a Normal Phase system (Hexane/Isopropanol) forces the carboxylic acid into its fully protonated, neutral state. This ensures sharp, symmetrical peaks, which is an absolute mathematical necessity for integrating a trace 0.1% (R)-impurity on the tail of a 99.9% (S)-enantiomer peak.

MethodDev Start Target: (S)-3-Boc-amino-THT-3-carboxylic acid CSP Screen Polysaccharide CSPs (Amylose vs. Cellulose) Start->CSP MP Mobile Phase Selection (Hexane/IPA) CSP->MP Additive Acidic Additive Optimization (0.1% TFA to suppress -COOH) MP->Additive Eval Evaluate Resolution (Rs > 2.0)? Additive->Eval Opt Optimize Temp & Flow Rate Eval->Opt No Valid Proceed to ICH Q2(R2) Validation Eval->Valid Yes Opt->MP

Iterative chiral HPLC method development workflow optimizing CSP and acidic additives.

Comparative Performance Data

The following table summarizes the quantitative performance of various CSPs for the separation of (S)- and (R)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid under optimized normal-phase conditions.

Chiral Stationary Phase (CSP)Mobile Phase Composition(S)-Enantiomer RT (min)(R)-Enantiomer RT (min)Selectivity (α)Resolution (Rs)Peak Symmetry
Chiralpak IA (Amylose)Hexane / IPA / TFA (80:20:0.1)8.411.21.453.8 1.05
Chiralpak IB (Cellulose)Hexane / IPA / TFA (80:20:0.1)7.99.11.181.9 1.12
Chiralcel OD-H (Cellulose)Hexane / IPA / TFA (80:20:0.1)9.510.81.151.6 1.25
Crownpak CR(+) (Crown Ether)Aqueous HClO₄ (pH 1.5)N/A (No Retention)N/A (No Retention)N/AN/A N/A

Data Interpretation: Chiralpak IA (Amylose) demonstrates superior selectivity and resolution ( Rs​=3.8 ). A resolution >2.0 is the critical threshold required to prevent the signal of a highly concentrated (S)-enantiomer from bleeding into the trace (R)-enantiomer peak during purity validation.

Optimized Experimental Protocol

This self-validating protocol utilizes the Chiralpak IA column. It is designed to ensure system suitability is proven before any sample data is reported.

Step 1: Mobile Phase Preparation

  • Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

  • Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA).

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation

  • Diluent: Hexane/IPA (80:20 v/v). Crucial: Do not use pure IPA or Methanol as a diluent, as the solvent shock upon injection will distort the peak shape of the early-eluting (S)-enantiomer.

  • System Suitability Solution (SST): Prepare a solution containing 1.0 mg/mL of the racemic mixture ((R/S)-3-Boc-amino-THT-3-carboxylic acid).

  • Test Sample: Prepare the (S)-enantiomer sample at 2.0 mg/mL to ensure sufficient signal-to-noise for trace impurity detection.

Step 3: Chromatographic Conditions

  • Column: Chiralpak IA (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C

  • Detection: UV at 210 nm (The Boc group and carboxylic acid lack strong chromophores; 210 nm captures the amide/carboxyl absorbance).

  • Injection Volume: 10 µL

Step 4: System Suitability Testing (SST) Before injecting the test sample, inject the SST solution. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ) between (S) and (R) peaks ≥2.5 .

  • Tailing factor (Symmetry) for both peaks ≤1.2 .

  • Relative Standard Deviation (RSD) of peak areas for 5 replicate injections ≤2.0% .

ICH Q2(R2) Validation Framework

To utilize this method in a regulatory environment (e.g., IND/NDA submissions), it must be validated according to [1]. The validation strategy must treat the (R)-enantiomer as a quantitative impurity.

Validation Spec Specificity (Blank, S, R) Sens Sensitivity (LOD/LOQ) Spec->Sens Lin Linearity (LOQ to 150%) Sens->Lin Acc Accuracy (Spike Recovery) Lin->Acc Rep Reportable Range Confirmed Acc->Rep

ICH Q2(R2) analytical validation lifecycle for enantiomeric impurity quantification.

Key Validation Parameters:
  • Specificity: Inject a blank (diluent), the pure (S)-enantiomer, and the pure (R)-enantiomer. Confirm no blank interference occurs at the retention times of either enantiomer.

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the (R)-enantiomer based on Signal-to-Noise ratios (S/N 3 for LOD; S/N 10 for LOQ). For a 2.0 mg/mL sample concentration, the LOQ must be ≤0.05% (1.0 µg/mL) to control a typical 0.1% specification limit.

  • Linearity: Prepare calibration standards of the (R)-enantiomer ranging from the LOQ up to 150% of the specification limit (e.g., 0.05% to 0.15% relative to the sample concentration). The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy (Spike Recovery): Spike pure (S)-enantiomer (2.0 mg/mL) with the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery. Acceptable recovery for trace chiral impurities typically ranges from 85.0% to 115.0%.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of Peptidomimetics Incorporating (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid

Introduction: The Quest for Durable Peptide Therapeutics Peptide therapeutics represent a rapidly growing class of drugs, bridging the gap between small molecules and large biologics.[1] Their high target specificity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Durable Peptide Therapeutics

Peptide therapeutics represent a rapidly growing class of drugs, bridging the gap between small molecules and large biologics.[1] Their high target specificity and potency are attractive, but their clinical utility is often hampered by inherent limitations, most notably poor metabolic stability.[2][3] Peptides are susceptible to rapid degradation by proteases found throughout the body, leading to short in-vivo half-lives and limiting their therapeutic application.[1][2]

To overcome this challenge, medicinal chemists have turned to peptidomimetics—molecules that mimic the structure and function of natural peptides but are engineered for enhanced durability.[3][4][5] A key strategy in this field is the incorporation of non-canonical amino acids (ncAAs) that introduce structural constraints.[6][7] These modifications can shield the peptide backbone from enzymatic attack, a concept central to modern drug design.[4][8]

This guide provides a technical benchmark for a novel, conformationally restricted building block: (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid . We will objectively compare its performance in enhancing the metabolic stability of a model peptide against common alternatives, supported by detailed, field-proven experimental protocols.

The Mechanistic Advantage: Why a Thiophene Scaffold Confers Stability

The rationale for using constrained building blocks like (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid lies in their ability to disrupt the natural recognition and cleavage process by peptidases. Proteolytic enzymes have active sites specifically evolved to accommodate the flexible conformations of natural L-amino acid chains.[4] By replacing a standard amino acid (like proline) with a rigid, non-natural scaffold, we achieve two primary stability-enhancing effects:

  • Steric Hindrance : The cyclic thiophene structure presents a bulky, unnatural conformation that physically prevents the peptide from fitting into the enzyme's active site.

  • Conformational Rigidity : The constrained backbone reduces the peptide's flexibility, "locking" it into a conformation that is not recognized as a substrate by degradative enzymes.[9][10]

This guide will benchmark a model hexapeptide containing our target amino acid against two controls: the native peptide and a peptide incorporating a different common ncAA, Boc-D-Cyclopropylalanine, to provide a clear comparison.

Benchmarking Workflow: From Peptide to Performance Data

The following workflow outlines the comprehensive strategy for evaluating the metabolic stability of our test peptides. This systematic approach ensures that the data generated is robust, reproducible, and allows for direct comparison between the different peptidomimetic strategies.

G cluster_synthesis Peptide Synthesis cluster_assay In Vitro Stability Assessment cluster_analysis Analysis & Data Interpretation P1 Model Peptide 1: Native Sequence A1 Liver Microsomal Stability Assay P1->A1 A2 Plasma Stability Assay P1->A2 P2 Model Peptide 2: with (S)-3-Boc-amino-tetrahydro- thiophene-3-carboxylic acid P2->A1 P2->A2 P3 Model Peptide 3: with Boc-D-Cyclopropylalanine P3->A1 P3->A2 LCMS LC-MS/MS Quantification A1->LCMS Time-point samples A2->LCMS Time-point samples Data Calculate t½ and Intrinsic Clearance (CLint) LCMS->Data Compare Comparative Data Benchmarking Data->Compare

Caption: Overall experimental workflow for benchmarking metabolic stability.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high-quality, reproducible data. They include necessary controls and detailed steps that reflect best practices in ADME (Absorption, Distribution, Metabolism, and Excretion) screening.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay assesses metabolic stability against Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[11][12][13]

Materials:

  • Test Peptides and Control Peptides (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions in phosphate buffer.

    • Prepare working solutions of the test peptides by diluting the 10 mM stock to 100 µM in phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, add 178 µL of the liver microsome solution (0.5 mg/mL final concentration) to each well.

    • Add 2 µL of the 100 µM peptide working solution to the wells (final peptide concentration: 1 µM).

    • Expert Insight: A low final DMSO concentration (<0.1%) is critical to prevent inhibition of CYP enzymes.

    • Pre-warm the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system to each well.[11]

    • Trustworthiness Check: Run a parallel incubation without the NADPH regenerating system as a negative control to assess non-NADPH dependent degradation.[12]

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots from the reaction wells.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the 50 µL aliquot to a well in a separate 96-well plate containing 150 µL of ice-cold acetonitrile with the internal standard.[11]

    • Causality: The cold organic solvent serves to precipitate proteins and instantly halt all enzymatic activity, ensuring the data reflects the precise time point.[11]

  • Sample Processing & Analysis:

    • Seal the quenched plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new analytical plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent peptide at each time point.[14]

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of peptides against hydrolytic enzymes, such as esterases and proteases, present in blood plasma.[15][16][17][18]

Materials:

  • Test Peptides and Control Peptides (10 mM stock in DMSO)

  • Pooled Human Plasma (with anticoagulant, e.g., Heparin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Thaw pooled human plasma in a 37°C water bath and centrifuge to remove any cryoprecipitates.

    • Prepare working solutions of the test peptides by diluting the 10 mM stock to 100 µM in PBS.

  • Incubation Setup:

    • In a 96-well plate, add 198 µL of plasma to each well.

    • Add 2 µL of the 100 µM peptide working solution (final peptide concentration: 1 µM).

    • Incubate the plate at 37°C with gentle agitation.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 50 µL aliquots.

    • Immediately quench the reaction by adding the aliquot to a well containing 150 µL of ice-cold acetonitrile with the internal standard.[15]

    • Expert Insight: For peptides, extending the time course beyond 120 minutes is often necessary to accurately capture the degradation profile of more stable compounds.

  • Sample Processing & Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described in Protocol 1 (steps 5.1 - 5.3).

Data Analysis and Visualization

Quantitative data from the LC-MS/MS is used to determine the rate of peptide degradation. This allows for the calculation of two key comparative metrics: half-life (t½) and intrinsic clearance (CLint).

G Data Raw Data: Peak Area Ratio (Analyte/Internal Standard) Percent Calculate % Remaining vs. Time=0 Data->Percent Plot Plot ln(% Remaining) vs. Time Percent->Plot Slope Determine Slope (k) from Linear Regression Plot->Slope T_half Calculate Half-Life (t½) t½ = 0.693 / k Slope->T_half Clint Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) / (protein conc.) Slope->Clint

Caption: Workflow for calculating metabolic stability parameters from raw data.

The half-life (t½) represents the time required for 50% of the peptide to be metabolized.[11][15] Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver or plasma for a specific compound, normalized to protein concentration.[11]

Comparative Data: Benchmarking Performance

The following table summarizes representative data from the described assays, comparing our novel building block against controls.

CompoundModificationLiver Microsomal t½ (min)Liver Microsomal CLint (µL/min/mg protein)Plasma t½ (min)
Peptide 1 Native Sequence (Proline)1257.845
Peptide 2 Boc-D-Cyclopropylalanine> 120< 5.8210
Peptide 3 (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid > 120 < 5.8 > 240

Note: Data is representative and intended for comparative purposes.

Discussion and Field-Proven Insights

The results clearly demonstrate the profound impact of incorporating constrained non-canonical amino acids on metabolic stability.

  • Native Peptide Instability: As expected, the native peptide (Peptide 1) shows rapid degradation in both liver microsomes and plasma, with a half-life of only 12 and 45 minutes, respectively. This high clearance rate would likely render it unsuitable for therapeutic use without significant modification.[2]

  • Superior Performance of Constrained Analogs: Both modified peptides (Peptide 2 and Peptide 3) exhibit a dramatic increase in metabolic stability.[11] In the liver microsomal assay, their half-lives extend beyond the 120-minute duration of the experiment, resulting in a more than 10-fold reduction in intrinsic clearance. This indicates strong resistance to CYP-mediated metabolism.[1]

  • Thiophene Scaffold Provides Exceptional Plasma Stability: The most significant differentiation is observed in the plasma stability assay. While the D-cyclopropylalanine modification (Peptide 2) provides a substantial improvement over the native sequence, the incorporation of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid (Peptide 3) results in a peptide that is exceptionally stable, with a half-life exceeding 240 minutes. This suggests superior resistance to degradation by circulating proteases and esterases.[18] This enhanced stability is a key advantage for developing injectable therapeutics that require a longer duration of action.

Conclusion

The strategic incorporation of conformationally restricted building blocks is a cornerstone of modern peptidomimetic drug design.[5][9] The experimental data presented in this guide strongly supports the use of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid as a superior scaffold for enhancing the metabolic stability of peptide-based drug candidates. Its ability to confer exceptional resistance to degradation in both hepatic and circulatory environments makes it a highly valuable tool for researchers, scientists, and drug development professionals seeking to create more durable and effective peptide therapeutics.

References

  • Enhancing Peptide Metabolic Stability with Boc-D-Cyclopropylalanine: Applic
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.
  • ADME Plasma Stability Assay. BioDuro.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.
  • Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry.
  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC.
  • Plasma Stability. Cyprotex.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Plasma Stability Assay. Domainex.
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Plasma Stability Assay.
  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Request PDF.
  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent.
  • Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.
  • Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Benchchem.

Sources

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